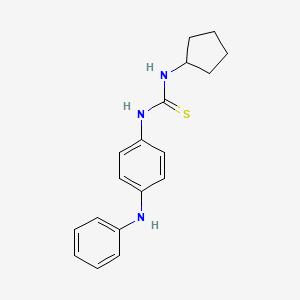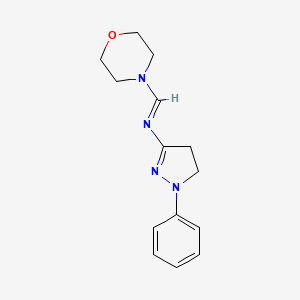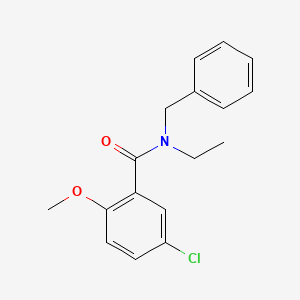![molecular formula C16H13N3OS B5813900 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide](/img/structure/B5813900.png)
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide, commonly known as SIRT6 inhibitor, is a chemical compound that has been extensively studied for its potential in treating various diseases. SIRT6 is a protein that plays a crucial role in regulating cellular processes such as DNA repair, glucose metabolism, and inflammation. By inhibiting SIRT6, this compound has shown promising results in treating cancer, neurodegenerative diseases, and metabolic disorders.
作用機序
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide inhibits SIRT6 by binding to its catalytic domain. SIRT6 is a histone deacetylase that regulates gene expression by removing acetyl groups from histone proteins. By inhibiting SIRT6, this compound prevents the deacetylation of histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit tumor growth and induce apoptosis. In neurodegenerative diseases, this compound has been shown to reduce inflammation and oxidative stress in the brain. In metabolic disorders, this compound has been shown to improve glucose metabolism and reduce insulin resistance.
実験室実験の利点と制限
One of the advantages of using N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide in lab experiments is its specificity for SIRT6. By selectively inhibiting SIRT6, this compound can help researchers study the role of SIRT6 in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide. One area of research is the development of more potent and selective SIRT6 inhibitors. Another area of research is the exploration of the potential of this compound in treating other diseases such as cardiovascular disease and autoimmune disorders. Additionally, research on the pharmacokinetics and toxicity of this compound is needed to determine its potential as a therapeutic agent.
合成法
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of isonicotinamide with 2-methyl-4-aminothiazole in the presence of a catalyst such as copper(II) sulfate pentahydrate. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography.
科学的研究の応用
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide has been extensively studied for its potential in treating cancer, neurodegenerative diseases, and metabolic disorders. In cancer, SIRT6 has been shown to play a role in promoting tumor growth and inhibiting apoptosis. By inhibiting SIRT6, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neurodegenerative diseases such as Alzheimer's and Parkinson's, SIRT6 has been shown to play a role in regulating inflammation and oxidative stress. By inhibiting SIRT6, this compound has shown potential in reducing inflammation and oxidative stress in the brain. In metabolic disorders such as diabetes, SIRT6 has been shown to play a role in regulating glucose metabolism. By inhibiting SIRT6, this compound has shown potential in improving glucose metabolism and reducing insulin resistance.
特性
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-18-15(10-21-11)13-3-2-4-14(9-13)19-16(20)12-5-7-17-8-6-12/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZFGEYAGDVFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813836.png)
![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)

![4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5813848.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5813858.png)
![N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)
![(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5813873.png)
![N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5813878.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzamide](/img/structure/B5813884.png)
![N-(3,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5813885.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B5813895.png)